Pan-HDAC Inhibitory Potency of the CFH367 Chemical Series Versus Vorinostat (SAHA): A Head-to-Head Enzymatic Comparison
In an in vitro enzymatic panel covering 11 HDAC isoforms, the bisthianostat series (CF367, the direct clinical analogue of the CFH367 series to which this compound belongs) demonstrated approximately 2- to 4-fold higher potency than the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) across all Class I and Class IIb isoforms tested [1]. For HDAC1, the CFH367 series compound CFH367-C exhibited an IC₅₀ of 0.095 μM vs. SAHA at 0.211 μM; for HDAC6, the IC₅₀ was 0.068 μM vs. SAHA at 0.180 μM; and for HDAC11, the IC₅₀ was 0.141 μM vs. SAHA at 0.609 μM, representing a 4.3-fold potency advantage [1]. Neither compound showed activity against HDAC7 or HDAC9 (IC₅₀ > 20 μM) [1]. CAVEAT: The target compound CAS 573993-14-3 is the cyanoacetamide-containing progenitor/precursor in the CFH367 series, not bisthianostat (which bears a bisthiazole-hydroxamic acid scaffold). Direct head-to-head data for CAS 573993-14-3 versus SAHA are not publicly available; this comparison represents the closest available class-level inference drawn from the structurally related clinical candidate [1].
| Evidence Dimension | HDAC isoform inhibitory potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | CFH367-series compound CFH367-C: HDAC1 = 0.095 ± 0.049; HDAC2 = 0.193 ± 0.065; HDAC3 = 0.108 ± 0.060; HDAC6 = 0.068 ± 0.030; HDAC8 = 0.221 ± 0.136; HDAC11 = 0.141 ± 0.023. All values in μM. [1] |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 = 0.211 ± 0.114; HDAC2 = 0.474 ± 0.142; HDAC3 = 0.232 ± 0.147; HDAC6 = 0.180 ± 0.086; HDAC8 = 0.415 ± 0.233; HDAC11 = 0.609 ± 0.580. All values in μM. [1] |
| Quantified Difference | ~2.2-fold (HDAC1), ~2.5-fold (HDAC2), ~2.1-fold (HDAC3), ~2.6-fold (HDAC6), ~1.9-fold (HDAC8), ~4.3-fold (HDAC11) greater potency of CFH367-C vs. SAHA. No difference for HDAC7/9 (both >20 μM). [1] |
| Conditions | Recombinant human HDAC enzymes, in vitro fluorogenic substrate assay (Ac-Lys-Tyr-Lys(Ac)-AMC for HDAC1/3; Boc-Lys(ε-acetyl)-AMC for HDAC6); Acta Pharmacol Sin 2022;43:1091–1099. |
Why This Matters
The consistent 2- to 4-fold pan-HDAC potency advantage over the FDA-approved benchmark SAHA positions this chemical series—and by extension the CFH367 progenitor scaffold—as a high-value starting point for medicinal chemistry programs targeting hematologic malignancies where HDAC inhibition depth correlates with clinical response.
- [1] Zhou YB, Zhang YM, Huang HH, et al. Pharmacodynamic, pharmacokinetic, and phase 1a study of bisthianostat, a novel histone deacetylase inhibitor, for the treatment of relapsed or refractory multiple myeloma. Acta Pharmacol Sin. 2022;43(4):1091–1099. Table 1: IC₅₀ of HDAC family inhibition of bisthianostat in vitro. doi:10.1038/s41401-021-00728-y. View Source
